

Technical Monograph: Spectroscopic Characterization and Handling of Methyl-d3 Triflate

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Compound of Interest

Compound Name: Methyl-d3 triflate

CAS No.: 73900-07-9

Cat. No.: B121399

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Executive Summary

Methyl-d3 trifluoromethanesulfonate (**Methyl-d3 triflate**, CD3OTf) is a high-utility electrophile used extensively in the synthesis of deuterated pharmaceuticals and positron emission tomography (PET) tracers (e.g., [11C]methyl triflate analogs). As a "super-electrophile," it offers methylation kinetics superior to methyl iodide-d3, allowing for the alkylation of weak nucleophiles under mild conditions.

However, its high reactivity correlates with extreme toxicity. This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of CD3OTf and details a self-validating protocol for its synthesis and safe handling.

Chemical Identity & Physical Properties[1][2][3][4][5]

Methyl-d3 triflate is the deuterated analog of methyl triflate. It is a colorless liquid that fumes in air due to rapid hydrolysis.

Property	Data
IUPAC Name	Methyl-d3 trifluoromethanesulfonate
CAS Number	73900-07-9
Formula	CD ₃ SO ₃ CF ₃ (or CF ₃ SO ₃ CD ₃)
Molecular Weight	167.12 g/mol
Boiling Point	99–100 °C (at 760 mmHg)
Density	~1.50 g/mL
Solubility	Reacts violently with water; soluble in CH ₂ Cl ₂ , CHCl ₃ , ether.[1][2]

Spectroscopic Profile

Accurate identification of CD₃OTf relies on observing specific isotopic shifts and coupling patterns that distinguish it from its non-deuterated protio-analog (CH₃OTf).

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the absence of proton signals (in 100% pure material) and unique carbon-deuterium coupling.

¹H NMR (Proton)

- Ideally: Silent (no signals).
- In Practice: A small residual singlet may appear at δ 4.20 ppm (in CDCl₃) corresponding to trace protio-methyl triflate (CH₃OTf) or CHD₂ species if isotopic purity is <100%.

¹⁹F NMR (Fluorine)

- Signal: Singlet.
- Shift: δ -74.0 to -77.0 ppm (referenced to CFCl₃).
- Note: The chemical shift is virtually identical to non-deuterated methyl triflate.

¹³C NMR (Carbon)

The ¹³C spectrum is the most diagnostic tool. It displays two distinct multiplet features due to coupling with deuterium (spin 1) and fluorine (spin 1/2).

Carbon Environment	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
-CD ₃ (Methyl)	~58.5 ppm	Septet (1:3:6:7:6:3:1)	Hz	One-bond coupling to 3 Deuteriums ()
-CF ₃ (Trifluoromethyl)	~119.0 ppm	Quartet (1:3:3:1)	Hz	One-bond coupling to 3 Fluorines

- Isotope Shift: The -CD₃ carbon resonates upfield (lower frequency) by approximately 1.0–1.5 ppm compared to the -CH₃ carbon in methyl triflate (~60 ppm) due to the deuterium isotope effect.

Infrared Spectroscopy (IR)

The substitution of Hydrogen with Deuterium increases the reduced mass of the oscillating system, shifting stretching frequencies to lower wavenumbers by a factor of

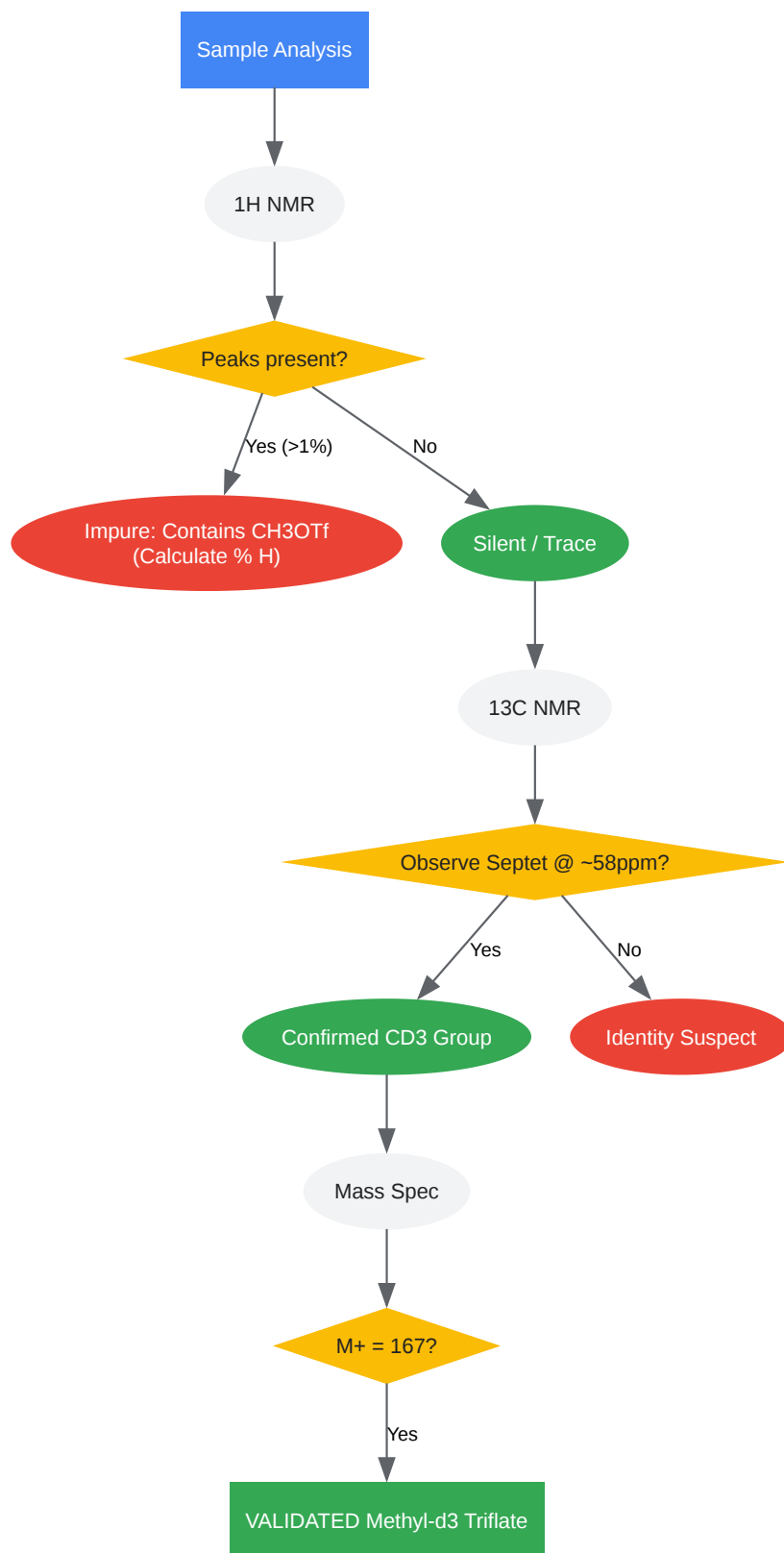
Vibration Mode	Wavenumber (cm ⁻¹)	Description
C-D Stretch	2100 – 2250	Diagnostic region for deuterated alkyl groups. Replaces C-H stretch (2950–3000).[3]
S=O Stretch	1410 – 1420	Asymmetric sulfonate stretch (Strong).
C-F Stretch	1200 – 1230	Broad, intense bands typical of triflates.
S=O Stretch	1140 – 1150	Symmetric sulfonate stretch.

Mass Spectrometry (MS)

- Ionization Method: Electron Impact (EI) or CI.
- Molecular Ion (M⁺):m/z 167 (vs. 164 for CH₃OTf).
- Fragmentation Pattern:
 - m/z 69:
(Base peak or very strong).
 - m/z 18:
(Often elusive in EI).
 - m/z 149:
(Loss of Fluorine).
 - m/z 83:
equivalent (variable).

Spectroscopic Logic Flow

The following diagram illustrates the decision logic for confirming the identity and purity of **Methyl-d3 triflate**.



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Caption: Analytical logic flow for the validation of **Methyl-d3 triflate** purity and identity.

Synthesis & Preparation Protocol

Methodology: The most robust synthesis involves the reaction of Methanol-d3 with Trifluoromethanesulfonic anhydride (Triflic anhydride). This method is preferred over AgOTf + CD3I due to cost and atom economy.

Reaction:

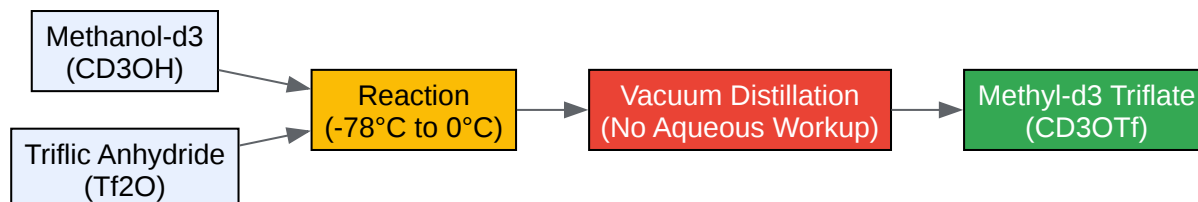
Materials

- Methanol-d3 (CD3OH): >99.8 atom % D.
- Triflic Anhydride (Tf2O): Freshly distilled recommended.
- Base: 2,6-Di-tert-butylpyridine (prevents polymerization) or anhydrous Pyridine/K2CO3.
- Solvent: Dichloromethane (DCM) or Pentane (anhydrous).

Step-by-Step Protocol

- Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, N2 inlet, and a pressure-equalizing addition funnel.
- Solvation: Charge the flask with Methanol-d3 (1.0 equiv) and the base (1.1 equiv) in anhydrous DCM. Cool to -78 °C (Dry ice/acetone bath).
- Addition: Add Triflic Anhydride (1.1 equiv) dropwise over 30 minutes. Critical: Exothermic reaction; maintain temp < -50 °C to prevent decomposition.
- Equilibration: Allow the mixture to warm slowly to 0 °C over 2 hours.
- Workup (Distillation):
 - Do not perform an aqueous workup (CD3OTf hydrolyzes instantly).

- Isolate the product directly via vacuum distillation.
- **Methyl-d3 triflate** boils at ~ 100 °C (atm), but vacuum distillation (e.g., 20 mmHg at room temp receiving flask cooled to -78 °C) is safer.
- Storage: Store over activated 4Å molecular sieves at 4 °C under Argon.



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Caption: Synthesis workflow emphasizing anhydrous conditions and direct distillation.

Handling & Safety (The "Experience" Pillar)

Methyl triflate is a Super-Electrophile. It does not merely label proteins; it methylates DNA indiscriminately.

- Toxicity: Highly toxic by inhalation and skin contact. It is a suspected carcinogen and a potent blistering agent.
- Lethal Dose: LC50 values are extremely low (comparable to methyl fluorosulfonate, "Magic Methyl").
- Decontamination:
 - All glassware and spills must be treated with a solution of 2M NaOH in Methanol or Ethanolamine. This converts the triflate into harmless methyl ether/amine derivatives and triflate salts.
 - Never put contaminated glassware directly into a general wash bin.

- PPE: Double nitrile gloves (or Silver Shield laminate gloves), face shield, and a functioning fume hood are mandatory.

Applications in Drug Discovery

- Deuterium Switch (Metabolic Stability): Replacing a labile metabolic "soft spot" (CH₃) with CD₃ can significantly reduce the rate of metabolism (Kinetic Isotope Effect, KIE) mediated by Cytochrome P450 enzymes. This increases the drug's half-life () without altering its binding affinity.
- PET Tracer Synthesis: CD₃OTf is the standard reagent for introducing C-11 labeled methyl groups (using) or stable isotope standards for PET quantification.
- Mechanism of Action (MoA): Used to methylate active site residues in proteins to identify binding pockets via proteomic mass spectrometry.

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